3-(o-Tolyl)azetidine is a member of the azetidine family, which are saturated heterocycles containing a four-membered ring with one nitrogen atom. This compound is characterized by the presence of an o-tolyl group, which is a substituted phenyl group with a methyl group at the ortho position. Azetidines are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug development.
The compound can be synthesized through various chemical reactions, including cyclization methods involving imines and ketenes. The literature indicates that azetidines can be derived from different precursors, allowing for the introduction of various substituents, including aromatic groups like o-tolyl .
3-(o-Tolyl)azetidine falls under the classification of heterocyclic compounds, specifically as a secondary amine due to its nitrogen atom being part of a four-membered ring. It is also categorized as an aromatic compound due to the presence of the o-tolyl substituent.
The synthesis of 3-(o-Tolyl)azetidine can be achieved through several methods:
In one reported synthesis, o-tolyl-substituted precursors are reacted in the presence of bases like sodium bicarbonate under nitrogen atmosphere to prevent oxidation. The reaction mixture is then worked up by adding water and extracting with ether to isolate the azetidine product .
The molecular structure of 3-(o-Tolyl)azetidine consists of a four-membered azetidine ring bonded to an o-tolyl group. The nitrogen atom is integrated into the ring, contributing to its heterocyclic nature.
3-(o-Tolyl)azetidine can undergo various chemical reactions typical for azetidines:
The stability and reactivity of 3-(o-Tolyl)azetidine may vary based on substituents and reaction conditions. For example, exposure to air can lead to rapid degradation; hence reactions are often conducted under inert atmospheres .
The mechanism by which 3-(o-Tolyl)azetidine exerts biological effects is not fully elucidated but may involve interactions with biological targets such as enzymes or receptors. Azetidines generally exhibit diverse pharmacological activities due to their structural versatility.
Research indicates that azetidine derivatives can act as inhibitors or modulators in various biochemical pathways, making them valuable in drug discovery efforts .
Relevant analyses often include infrared spectroscopy and nuclear magnetic resonance spectroscopy for structural confirmation and purity assessment .
3-(o-Tolyl)azetidine has potential applications in:
Azetidines (saturated four-membered nitrogen heterocycles) represent a strategically important class of organic compounds in medicinal chemistry due to their unique combination of ring strain, three-dimensional character, and balanced physicochemical properties. The azetidine ring system exhibits enhanced metabolic stability compared to larger azaheterocycles (e.g., pyrrolidines and piperidines), while maintaining sufficient ring stability for practical synthetic manipulation and drug formulation [2] [10]. This stability arises from a ring strain energy (~26 kcal/mol) intermediate between highly strained aziridines (~27 kcal/mol) and less strained pyrrolidines (~2 kcal/mol), creating a reactivity profile that enables selective transformations while maintaining sufficient stability for biological applications [5].
The conformational rigidity imposed by the small ring size allows azetidines to serve as effective bioisosteres for more flexible acyclic amines, often improving target binding affinity and selectivity. This property has been exploited in numerous therapeutic contexts, including thrombin inhibitors (exenatide, melagatran), Janus kinase (JAK) inhibitors (baricitinib), and muscarinic receptor antagonists (PF-3635659) [2] [6]. The azetidine scaffold demonstrates superior ligand efficiency metrics compared to larger heterocycles, enabling more efficient optimization of pharmacokinetic properties such as solubility, permeability, and metabolic clearance [10].
Recent synthetic advances have significantly expanded access to functionalized azetidines, including stereoselective methods for C-3 aryl substitution patterns exemplified by 3-(o-tolyl)azetidine. Key methodologies include:
Table 1: Comparative Properties of Saturated Nitrogen Heterocycles
| Heterocycle | Ring Size | Ring Strain (kcal/mol) | pKa (conjugate acid) | H-bond Acceptors | Fsp3 |
|---|---|---|---|---|---|
| Aziridine | 3-membered | ~27 | 7.9-8.0 | 1 | 1.00 |
| Azetidine | 4-membered | ~26 | 11.3 | 1 | 0.75 |
| Pyrrolidine | 5-membered | ~2 | 11.3 | 1 | 0.60 |
| Piperidine | 6-membered | 0 | 11.1 | 1 | 0.50 |
The medicinal chemistry journey of 3-arylazetidines began with the isolation of natural azetidine-containing compounds, notably L-azetidine-2-carboxylic acid from Convallaria majalis in 1955, which functions as a proline receptor antagonist in plant biochemistry [2] [6]. Subsequent discoveries revealed additional natural azetidine derivatives with biological significance, including mugineic acid and nicotianamine, which act as phytosiderophores facilitating iron uptake in plants [2] [6]. These discoveries stimulated synthetic efforts to access novel azetidine architectures for pharmacological evaluation.
The 1990s marked a pivotal transition with the development of thrombin inhibitors featuring azetidine cores. Compounds like exenatide and melagatran demonstrated that the azetidine scaffold could confer exceptional target affinity and metabolic stability compared to larger heterocycles or acyclic analogs [6]. This period established structure-activity relationship (SAR) principles for 3-substituted azetidines, revealing that:
The 2010s witnessed an explosion in azetidine chemistry, driven by advances in synthetic methodology. During this period, 3-(o-tolyl)azetidine (CAS: 1260854-04-3) emerged as a versatile building block, first reported with the canonical SMILES CC1=CC=CC=C1C2CNC2 and molecular formula C₁₀H₁₃N [1] [7]. This compound and its derivatives became crucial intermediates for synthesizing complex molecules targeting diverse therapeutic areas. A significant milestone was the development of 1-(cyclopropylsulfonyl)-N-(o-tolyl)azetidine-3-carboxamide (CAS: 1428352-18-4), which demonstrated potent inhibition of Janus kinases (JAKs) – validated targets for inflammatory and autoimmune diseases . This compound exemplifies the strategic incorporation of o-tolyl-azetidine motifs in drug design, combining the azetidine's favorable properties with the steric and electronic effects of ortho-methyl substitution.
Table 2: Evolution of Key 3-Arylazetidine Derivatives in Medicinal Chemistry
| Compound | CAS Number | Structural Features | Therapeutic Target | Approval/Status |
|---|---|---|---|---|
| L-Azetidine-2-carboxylic acid | 2133-34-8 | Natural product, proline analog | Plant proline receptor | Natural isolate |
| Exenatide | 141758-74-9 | Azetidine-containing peptide mimetic | GLP-1 receptor | Approved (2005) |
| Melagatran | 186905-46-6 | 3-Substituted azetidine thrombin inhibitor | Thrombin | Approved (2003) |
| 3-(o-Tolyl)azetidine | 1260854-04-3 | Prototypical arylazetidine building block | N/A | Research compound |
| Baricitinib | 1187594-09-7 | Azetidine-containing JAK inhibitor | JAK1/JAK2 | Approved (2018) |
| 1-(Cyclopropylsulfonyl)-N-(o-tolyl)azetidine-3-carboxamide | 1428352-18-4 | o-Tolylazetidine carboxamide derivative | JAK kinases | Research compound |
The ortho-methylphenyl (o-tolyl) substituent at the C3 position of azetidine confers distinctive steric, electronic, and conformational effects that profoundly influence molecular recognition and physicochemical properties. The methyl group at the ortho position creates a defined dihedral angle between the aromatic ring and the azetidine plane, restricting rotational freedom and stabilizing specific conformations that optimize target binding [6]. This steric constraint differentiates 3-(o-tolyl)azetidine from its meta- and para-isomers (CAS: 1260773-07-6 and 1260772-89-0, respectively), which exhibit greater conformational flexibility and altered spatial projection of substituents [9].
The electron-donating methyl group modulates the electronic characteristics of the aryl ring, increasing electron density at the ortho and para positions. This electronic perturbation influences:
In drug design applications, the o-tolyl group frequently enhances target selectivity through optimized steric complementarity. The methyl group occupies a specific hydrophobic subpocket in target proteins, as exemplified by JAK inhibitors where the o-tolyl moiety contributes to kinase selectivity profiles . This substitution pattern also impacts physicochemical properties – 3-(o-tolyl)azetidine derivatives typically exhibit higher lipophilicity (LogP ~1.8-2.2) compared to unsubstituted phenyl analogs (LogP ~1.2-1.5), which can improve membrane permeability while potentially requiring optimization of aqueous solubility [1] .
Synthetic access to enantiopure 3-(o-tolyl)azetidine derivatives leverages advanced methodologies including:
Table 3: Comparative Analysis of Tolyl-Azetidine Regioisomers
| Property | 3-(o-Tolyl)azetidine | 3-(m-Tolyl)azetidine | 3-(p-Tolyl)azetidine |
|---|---|---|---|
| CAS Number | 1260854-04-3 | 1260773-07-6 | 1260772-89-0 |
| Molecular Formula | C₁₀H₁₃N | C₁₀H₁₃N | C₁₀H₁₃N |
| Molecular Weight | 147.22 g/mol | 147.22 g/mol | 147.22 g/mol |
| Dihedral Angle (Ar-NR₂) | 60-75° | 25-40° | 15-30° |
| LogP (Predicted) | 1.82 | 1.85 | 1.87 |
| Water Solubility | Low (mg/L range) | Low (mg/L range) | Low (mg/L range) |
| Synthetic Accessibility | Moderate | Moderate | High |
| Common Applications | JAK inhibitors, constrained anilines | Flexible building blocks | Linear architectures |
CAS No.: 444811-29-4
CAS No.: 16899-07-3
CAS No.: 67707-87-3
CAS No.: